7,2'-Dimethoxyflavone
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Overview
Description
7,2’-DIMETHOXYFLAVONE is a naturally occurring flavonoid compound found in various plants. Flavonoids are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 7,2’-DIMETHOXYFLAVONE has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,2’-DIMETHOXYFLAVONE typically involves the methylation of flavonoid precursors. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 7,2’-DIMETHOXYFLAVONE may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction followed by purification using chromatographic techniques. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7,2’-DIMETHOXYFLAVONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavones.
Substitution: Halogenated or nitrated flavonoid compounds.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive flavonoids and as a model compound for studying flavonoid chemistry.
Biology: It exhibits anti-inflammatory and antioxidant properties, making it a candidate for studying cellular signaling pathways and oxidative stress.
Mechanism of Action
The mechanism of action of 7,2’-DIMETHOXYFLAVONE involves several molecular targets and pathways:
Anti-inflammatory Action: It inhibits cyclooxygenase enzymes (COX-1 and COX-2) and reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta.
Antioxidant Action: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Molecular Pathways: It activates the phosphatidylinositol 3-kinase-Akt pathway, leading to the activation of the mammalian target of rapamycin pathway, which is crucial for protein synthesis and muscle growth.
Comparison with Similar Compounds
7,2’-DIMETHOXYFLAVONE can be compared with other similar flavonoid compounds:
5-Hydroxy-3,7-dimethoxyflavone: This compound has similar anti-inflammatory and antioxidant properties but differs in its hydroxylation pattern.
5,7-Dimethoxyflavone: Another closely related compound with similar biological activities but different molecular targets.
5-Hydroxy-7,4’-dimethoxyflavone: Known for its antifungal properties, this compound also shares structural similarities with 7,2’-DIMETHOXYFLAVONE.
The uniqueness of 7,2’-DIMETHOXYFLAVONE lies in its specific substitution pattern, which influences its biological activity and potential therapeutic applications.
Properties
CAS No. |
62536-78-1 |
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Molecular Formula |
C17H14O4 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
7-methoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-19-11-7-8-12-14(18)10-17(21-16(12)9-11)13-5-3-4-6-15(13)20-2/h3-10H,1-2H3 |
InChI Key |
WVWDHKIZBHIGJE-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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